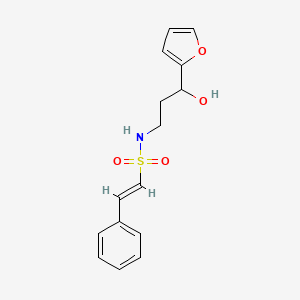

(E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

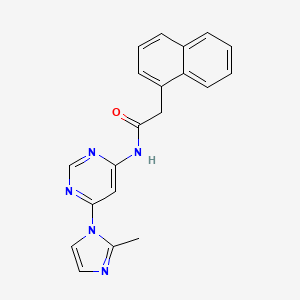

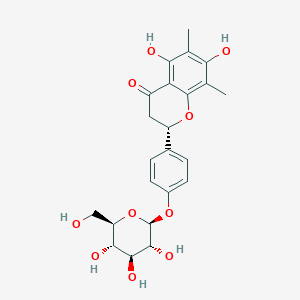

(E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide, also known as FPH1, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. FPH1 is a potent inhibitor of the Hippo pathway, a signaling pathway that regulates cell growth and proliferation.

Scientific Research Applications

Furan Derivatives in Biomass Conversion and Sustainable Chemistry

Furan derivatives, due to their versatility and reactivity, are pivotal in converting plant biomass into valuable chemicals. They serve as platform chemicals for creating sustainable polymers, fuels, and functional materials. Studies highlight the conversion of biomass to furans like 5-hydroxymethylfurfural (HMF) and its further transformation into a myriad of industrial chemicals, underlining the role of furans in the green chemical industry and sustainable applications (Chernyshev et al., 2017).

Biocatalysis and the Valorization of Furans

Biocatalysis emerges as a promising approach for the selective modification of inherently unstable furan compounds, including furfural and HMF. This method exploits the selectivity of enzymes under mild conditions, offering a green alternative to chemical transformations. The valorization of furans through biocatalysis could lead to the development of novel biochemicals with reduced ecological footprints, showcasing the potential of furans in biotechnological applications (Domínguez de María & Guajardo, 2017).

Furan-Based Materials in Advanced Applications

The incorporation of furan derivatives into polymers and materials science is highlighted by their use in self-healing materials and drug delivery systems. Furan groups, utilized in Diels-Alder reactions, contribute to the development of polymers with the ability to repair themselves, indicating furan derivatives' potential in creating innovative materials with enhanced durability and longevity (Liu & Chuo, 2013).

Furan Derivatives in Drug Design and Medical Chemistry

Furan derivatives play a critical role in medicinal chemistry, particularly in the design of bioactive molecules. Their incorporation into nucleobases and nucleosides has led to the development of compounds with antiviral, antitumor, and antimycobacterial properties. This underscores the importance of furan derivatives in synthesizing new therapeutic agents, opening pathways for novel drug development (Ostrowski, 2022).

properties

IUPAC Name |

(E)-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c17-14(15-7-4-11-20-15)8-10-16-21(18,19)12-9-13-5-2-1-3-6-13/h1-7,9,11-12,14,16-17H,8,10H2/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLPFJIPUQMALN-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCCC(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2576869.png)

![(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxynaphthalen-2-yl)methanone](/img/structure/B2576871.png)

![7-Tert-butyl-N-[4-(2-oxoazetidin-1-yl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2576874.png)

![tert-butyl (1S,2S,4R)-rel-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/no-structure.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzamide](/img/structure/B2576882.png)

![Ethyl 4-oxo-3-(p-tolyl)-5-(3-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2576884.png)